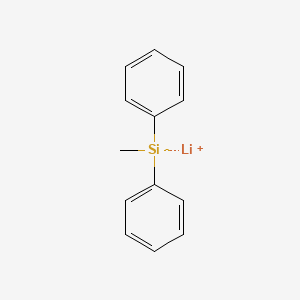

Lithium, (methyldiphenylsilyl)-

Description

Properties

CAS No. |

3839-30-3 |

|---|---|

Molecular Formula |

C13H13LiSi |

Molecular Weight |

204.3 g/mol |

IUPAC Name |

lithium;methyl(diphenyl)silanide |

InChI |

InChI=1S/C13H13Si.Li/c1-14(12-8-4-2-5-9-12)13-10-6-3-7-11-13;/h2-11H,1H3;/q-1;+1 |

InChI Key |

DDMOXRFQNGCSGV-UHFFFAOYSA-N |

Canonical SMILES |

[Li+].C[Si-](C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Scientific Research Applications

Battery Technology

Lithium-Sulfur Batteries

Lithium, (methyldiphenylsilyl)- plays a significant role in enhancing the performance of lithium-sulfur (Li-S) batteries. These batteries are known for their high energy density, making them ideal for electric vehicles and portable electronics. However, they face challenges such as polysulfide dissolution, which can lead to poor cycling stability and efficiency.

Recent studies have shown that using lithium, (methyldiphenylsilyl)- as an additive in electrolytes can help suppress polysulfide dissolution. This is achieved through a unique solvation mechanism where lithium ions are coordinated with the lithiophilic "head" of the compound, promoting the formation of micelle-like structures. These structures enhance lithium ion transport while preventing polysulfide dissolution, resulting in batteries that exhibit high coulombic efficiency and improved cycling stability .

Electrolyte Development

The incorporation of lithium, (methyldiphenylsilyl)- into non-aqueous electrolytic solutions has been shown to improve the overall performance of lithium-ion batteries. By blending this compound with fluorinated ethers, researchers have developed novel electrolytes that exhibit excellent chemical compatibility with lithium metal. This compatibility is crucial for maintaining high energy densities and long cycle lives in battery systems .

Biomedical Applications

Neuroprotective Properties

Lithium compounds, including lithium, (methyldiphenylsilyl)-, have been studied for their neuroprotective effects, particularly in the treatment of mood disorders and neurodegenerative diseases. Research indicates that lithium can inhibit glycogen synthase kinase-3 and promote brain-derived neurotrophic factor signaling, which enhances neuronal survival and function .

Clinical studies have demonstrated that therapeutic doses of lithium can protect neurons from various insults and improve cognitive functions in animal models of diseases such as Alzheimer's and Parkinson's . The potential for lithium to modulate intracellular signaling pathways suggests its utility in developing treatments for a range of neurological disorders.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Zheng et al., 2019 | Lithium-Sulfur Batteries | Demonstrated improved cycling stability using lithium-based additives in electrolytes. |

| Han et al., 2020 | Neuroprotective Effects | Found that lithium compounds enhance neuronal survival pathways against neurodegenerative conditions. |

| PMC7317089 | Electrolyte Development | Showed that novel electrolytes containing lithium compounds prevent polysulfide dissolution in Li-S batteries. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares "Lithium, (methyldiphenylsilyl)-" with structurally or functionally related organolithium reagents, focusing on molecular features, reactivity, and applications.

Lithium, (dimethylphenylsilyl)- (CAS 3839-31-4)

- Molecular Formula : C₈H₁₁LiSi

- Substituents : Two methyl groups and one phenyl group on silicon.

- Reactivity and Applications: Monomeric in ether, as confirmed by NMR studies, enhancing its nucleophilicity . Effective in carbonyl additions, deoxygenation reactions, and copper(I)-mediated conjugate additions to α,β-unsaturated compounds .

- Solubility: Soluble in THF and Et₂O, typical for organolithium reagents .

Lithium Diphenylphosphide (CAS 4541-02-0)

- Molecular Formula : C₁₂H₁₀LiP

- Substituents : A diphenylphosphide anion (P center).

- Reactivity and Applications :

- Safety: Classified for research use only, reflecting the pyrophoric nature of organolithium compounds .

Key Difference : The phosphorus atom introduces distinct electronic properties, making it more suited for forming metal-phosphorus bonds compared to silicon-based reagents.

General Trends in Silyllithium Reagents

- Steric Effects : Bulky substituents (e.g., phenyl groups) reduce aggregation and enhance selectivity in reactions.

- Electronic Effects : Electron-withdrawing groups on silicon increase the reagent’s electrophilicity, while electron-donating groups (e.g., methyl) enhance nucleophilicity.

Data Table: Comparative Overview

Preparation Methods

Reaction Mechanism and Procedure

The most widely documented method involves the oxidative insertion of lithium into the silicon-chlorine bond of chloro(methyl)diphenylsilane (ClSiMePh₂). The reaction proceeds in anhydrous THF under inert argon atmosphere at 0°C:

-

Lithium Preparation : Granular lithium shot is washed with hexane to remove mineral oil impurities, then treated with chlorotrimethylsilane (TMSCl) in THF at 0°C for 30 minutes to etch surface oxides.

-

Reagent Addition : A solution of chloro(methyl)diphenylsilane in THF is added dropwise to the activated lithium.

-

Quenching and Analysis : Aliquots are periodically quenched with excess TMSCl, evaporated, and analyzed via ¹H NMR to monitor silyllithium formation.

Optimization Insights :

-

Temperature Control : Maintaining 0°C prevents side reactions such as Wurtz-type coupling.

-

Lithium Purity : Surface-oxidized lithium reduces reactivity; TMSCl pretreatment enhances yield by 20–30%.

-

Solvent Choice : THF’s Lewis basicity stabilizes the silyllithium intermediate, whereas ethereal solvents like diethyl ether lead to slower kinetics.

Byproduct Formation and Mitigation

The primary byproduct, 1,1,2,2-tetramethyl-1,2-diphenyldisilane, arises from dimerization of the silyllithium species. This is suppressed by:

-

Using a 1.5–2.0 molar excess of lithium.

Disilane Intermediate Cleavage Method

Synthesis via Disilane Precursors

An alternative route involves the cleavage of 1,1,2,2-tetramethyl-1,2-diphenyldisilane with lithium metal. This method, adapted from analogous phenyldimethylsilyllithium syntheses, proceeds as:

-

Disilane Synthesis : Chloro(methyl)diphenylsilane is treated with lithium in THF to form the disilane.

-

Reductive Cleavage : The disilane is refluxed with excess lithium for 12–24 hours, yielding the silyllithium reagent.

Advantages :

-

Higher Purity : Disilane intermediates are easier to isolate and purify via distillation.

-

Scalability : Suitable for multi-gram syntheses with consistent yields (70–85%).

Challenges :

-

Extended Reaction Times : Prolonged heating risks THF decomposition, necessitating solvent stabilization with radical inhibitors like BHT.

Comparative Analysis of Preparation Methods

Key Observations :

-

The disilane method offers superior yields and purity but requires longer synthesis times.

-

Direct chlorosilane reaction is preferable for rapid, small-scale preparations.

Analytical Validation and Quality Control

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing and characterizing Lithium (methyldiphenylsilyl)- in academic research?

- Methodological Answer : Synthesis typically involves reacting methyldiphenylsilane with lithium metal in anhydrous solvents under inert atmospheres (e.g., argon). Characterization requires nuclear magnetic resonance (NMR) spectroscopy for structural validation (¹H, ¹³C, ²⁹Si) and X-ray crystallography for solid-state confirmation. Purity assessment via elemental analysis and chromatographic methods (e.g., GC-MS) is critical. Experimental details must be rigorously documented to ensure reproducibility, including solvent purity, reaction temperatures, and stoichiometric ratios .

Q. How can computational methods like density functional theory (DFT) guide preliminary studies of Lithium (methyldiphenylsilyl)-?

- Methodological Answer : DFT simulations using generalized gradient approximation (GGA) functionals (e.g., PW91) optimize molecular geometries and predict electronic properties such as HOMO-LUMO gaps. Basis sets should include relativistic effects for lithium and silicon. Ultrasoft pseudopotentials or projector augmented-wave (PAW) methods improve accuracy for core-electron interactions. Calculations should validate experimental observations, such as bond dissociation energies or redox potentials .

Q. What safety protocols are essential when handling Lithium (methyldiphenylsilyl)- in laboratory settings?

- Methodological Answer : Use gloveboxes or Schlenk lines to prevent moisture/oxygen exposure. Personal protective equipment (PPE) includes flame-resistant lab coats, nitrile gloves, and safety goggles. Waste disposal must follow institutional guidelines for reactive organolithium compounds. Emergency protocols for fire or skin contact should align with material safety data sheets (MSDS) .

Advanced Research Questions

Q. How does the ionic conductivity of Lithium (methyldiphenylsilyl)- compare to other lithium salts in solid-state electrolyte systems?

- Methodological Answer : Electrochemical impedance spectroscopy (EIS) measures ionic conductivity across varying temperatures. Compare results with commercial salts (e.g., LiPF₆) using Arrhenius plots to assess activation energies. Pair with ab initio molecular dynamics (AIMD) simulations to model ion migration barriers. Contradictions in data may arise from impurities or electrode-electrolyte interfacial effects, requiring controlled synthesis and in situ characterization .

Q. What mechanistic insights explain the thermal decomposition pathways of Lithium (methyldiphenylsilyl)- under oxidative conditions?

- Methodological Answer : Thermogravimetric analysis (TGA) coupled with mass spectrometry (TGA-MS) identifies decomposition products. Computational studies using transition-state theory (e.g., Nudged Elastic Band method) map reaction coordinates. Compare experimental and theoretical results to resolve discrepancies, such as unexpected byproducts due to solvent interactions or catalytic surfaces .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.